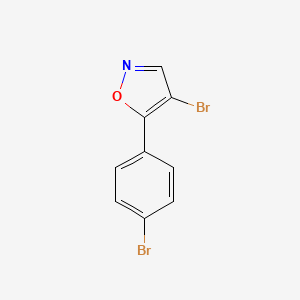

4-Bromo-5-(4-bromophenyl)isoxazole

描述

Significance of the Isoxazole (B147169) Core in Heterocyclic Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in heterocyclic chemistry. researchgate.netnih.gov This structural motif is not merely a chemical curiosity but a versatile scaffold found in numerous biologically active compounds. ontosight.ainih.gov Its presence can significantly influence a molecule's stability and reactivity, making it a valuable building block in the development of new chemical entities with a wide array of potential applications. ontosight.ai The isoxazole core is a key pharmacophore, a feature responsible for a drug's biological activity, and is present in several prescription medications. researchgate.net The adaptability of the isoxazole ring system allows for straightforward modifications, enabling chemists to synthesize a diverse range of derivatives. researchgate.net

Role of Halogenation in Modulating Molecular Properties and Reactivity

Halogenation, the process of introducing halogen atoms like bromine into a molecule, is a fundamental strategy in organic synthesis to alter a compound's characteristics. numberanalytics.com This process can profoundly impact physical and chemical properties such as reactivity, solubility, and biological activity. numberanalytics.com The introduction of halogen atoms can enhance the therapeutic potential of a molecule by improving its bioavailability, membrane permeability, and binding affinity to biological targets. taylorandfrancis.com Halogenated compounds are crucial intermediates in the synthesis of more complex molecules, as the halogen atom can serve as a reactive site for further chemical transformations. taylorandfrancis.comjk-sci.com

Overview of 4-Bromo-5-(4-bromophenyl)isoxazole: A Focus on Academic Research Relevance

This compound is a specific halogenated isoxazole that has garnered attention within the academic research community. Its structure, featuring a bromine atom on both the isoxazole ring and the appended phenyl group, makes it a subject of interest for studying the effects of multiple halogenations. This compound serves as a valuable research chemical, often utilized in early-stage discovery to investigate synthetic methodologies and explore the potential of halogenated heterocycles. sigmaaldrich.com

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₅Br₂NO |

| Molecular Weight | 302.95 g/mol |

| Physical Form | Solid |

| InChI | 1S/C9H5Br2NO/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H |

| InChI Key | MHDMBSNEFVOFGJ-UHFFFAOYSA-N |

| SMILES String | Brc1ccc(cc1)-c2oncc2Br |

Table 1: Chemical Properties of this compound. sigmaaldrich.com

The presence of two bromine atoms offers multiple reactive sites for further chemical modifications, making it a versatile precursor in the synthesis of more complex isoxazole derivatives. Research involving this compound contributes to a deeper understanding of structure-activity relationships in halogenated heterocyclic systems.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-5-(4-bromophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDMBSNEFVOFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NO2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Bromo 5 4 Bromophenyl Isoxazole

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole (B147169) Ring System

The isoxazole ring's aromaticity makes it subject to substitution reactions, though its reactivity is nuanced. Generally, isoxazoles are considered electron-rich heterocycles that can undergo electrophilic aromatic substitution, with the C-4 position being the most nucleophilic and thus the most common site of attack. However, in the case of 4-Bromo-5-(4-bromophenyl)isoxazole, the C-4 position is already occupied by a bromine atom. This existing substituent would typically direct incoming electrophiles to other positions, but the inherent reactivity of the isoxazole ring system often disfavors further electrophilic substitution.

Conversely, the electron-deficient character of the isoxazole ring, caused by the electronegative oxygen and nitrogen atoms, can make it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by a strong electron-withdrawing group. While the bromine at C-4 is not a powerful activating group, reactions can be facilitated under specific conditions. For instance, studies on 5-nitroisoxazoles have demonstrated that a nitro group at the C-5 position can be readily displaced by various nucleophiles. rsc.org This suggests that nucleophilic substitution on the isoxazole ring of the title compound, while challenging, could potentially be achieved with potent nucleophiles or by transformation of the bromo-substituent into a better leaving group.

Reactions Involving the Phenyl Ring and Bromine Substituents

The two bromine atoms in this compound are primary sites for functionalization. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at these positions. Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the selective modification of either the C4-Br bond on the isoxazole or the C-Br bond on the phenyl ring.

The differential reactivity of the two C-Br bonds can often be exploited to achieve site-selective transformations. The C(sp2)-Br bond on the electron-deficient isoxazole ring can exhibit different reactivity compared to the C(sp2)-Br bond on the phenyl ring. Studies on similar dibrominated heterocyclic systems have shown that sequential, site-selective cross-couplings are feasible by carefully tuning reaction conditions, catalysts, and ligands. nih.gov

For example, the Suzuki-Miyaura coupling can be used to introduce new aryl or heteroaryl groups. Research on the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has shown that the bromophenyl moiety readily participates in these reactions to form biaryl structures. mdpi.com This indicates a high potential for similar transformations on this compound.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Substituted (Hetero)Aromatics

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 4-Bromo-6H-1,2-oxazine | Arylboronic acid | Pd(PPh3)4, Na2CO3 | 4-Aryl-6H-1,2-oxazine | nih.gov |

| Sonogashira Coupling | 4-Bromo-6H-1,2-oxazine | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | 4-Alkynyl-6H-1,2-oxazine | nih.gov |

| Suzuki Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh3)4, K3PO4 | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | mdpi.com |

| Suzuki Coupling | N-(7-bromo-1H-indazol-4-yl) benzenesulfonamide | Arylboronic acid | PdCl2(dppf), Cs2CO3 | N-(7-aryl-1H-indazol-4-yl) benzenesulfonamide | nih.gov |

Further Cycloaddition Reactions and Their Mechanistic Insights

The most significant cycloaddition reaction in isoxazole chemistry is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene, which is the primary method for constructing the isoxazole ring itself. nih.govresearchgate.netyoutube.com The mechanism is generally a concerted, pericyclic process where the 1,3-dipole (nitrile oxide) reacts with a dipolarophile (the alkyne or alkene) to form the five-membered heterocyclic ring. nih.govyoutube.com

While the aromatic this compound is generally stable and less likely to participate in further cycloadditions as the primary substrate, the principles of cycloaddition are central to the synthesis of its derivatives, particularly isoxazolines. For example, substituted bromoalkenes can serve as alkyne surrogates in 1,3-dipolar cycloadditions with nitrile oxides. nih.gov This reaction proceeds through a 5-bromoisoxazoline intermediate, which then undergoes dehydrobromination to yield the aromatic isoxazole. nih.gov This highlights how cycloaddition and subsequent elimination pathways are fundamental transformations in this chemical space.

Functional Group Interconversions at the Bromine Atom

The bromine atoms are highly valuable for functional group interconversions, primarily via palladium-catalyzed cross-coupling reactions as detailed in section 3.2. These reactions effectively convert the carbon-bromine bond into a new carbon-carbon or carbon-heteroatom bond.

Suzuki-Miyaura Coupling: Reacting this compound with boronic acids (or their esters) in the presence of a palladium catalyst and a base converts the C-Br bond to a C-Aryl or C-Alkyl bond. nih.govorganic-chemistry.orgarkat-usa.org

Sonogashira Coupling: This reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, replaces the bromine atom with an alkynyl group, providing access to a wide range of conjugated systems. nih.govresearchgate.netnih.gov

Heck Coupling: The C-Br bond can be coupled with alkenes to form a new, substituted alkene, extending the carbon framework. arkat-usa.org

Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, converting the bromo-substituted compound into an amine derivative.

The choice of catalyst, ligands, base, and solvent can allow for selective reaction at either the C4-bromo position on the isoxazole or the C4'-bromo position on the phenyl ring, enabling the synthesis of a diverse library of derivatives from a single precursor. nih.gov

Pathways Leading to Spiro-Isoxazoline Derivatives

A notable and synthetically valuable transformation of isoxazoles, including bromo-substituted variants, is their conversion into spiro-isoxazoline derivatives. These reactions often involve an initial modification of the isoxazole followed by an intramolecular cyclization.

One prominent pathway is the bromo-lactamization of isoxazole-amides. rsc.orgnih.govrsc.org In this approach, an isoxazole bearing a pendant amide side chain undergoes electrophilic bromination on the isoxazole ring. This is followed by a neighboring group participation mechanism where the amide nitrogen attacks the intermediate, leading to the formation of a spiro-isoxazoline-lactam as a single diastereomer. rsc.orgnih.gov

Another key strategy involves the stereoselective synthesis of 4-bromo-spiro-isoxazolines through the bromination of isoxazoles that have a pendant alcohol or carboxylic acid group. nih.govnih.gov The bromination of the isoxazole at the C-4 position generates a bromonium ion intermediate. This intermediate is then trapped via an intramolecular nucleophilic attack by the neighboring hydroxyl or carboxylate group. nih.gov This cyclization process creates two adjacent stereocenters with a high degree of stereoselectivity, where the large bromine atom directs the nucleophilic attack to form an anti relationship between the bromine and the spirocyclic oxygen atom. nih.gov

Table 2: Synthesis of Spiro-Isoxazoline Derivatives from Isoxazoles

| Precursor Type | Reaction | Key Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Isoxazole with pendant alcohol/acid | Bromination / Intramolecular Cyclization | Pyridinium tribromide, K2CO3 | 4-Bromo-spiro-isoxazoline | Stereoselective formation of two stereocenters | nih.gov |

| Isoxazole-amide | Bromo-lactamization | DBDMH, CH2Cl2 | Spiro-isoxazoline-lactam | Neighboring group participation mechanism | rsc.orgnih.gov |

| Alkynoic acid + Nitrile oxide | 1,3-Dipolar Cycloaddition / Spirolactonization | N/A | Substituted spiro-isoxazoline | Forms isoxazole in situ before cyclization | nih.gov |

| (2-Nitroalkenyl)indole + Grignard reagent | Conjugate Addition / Spirocyclization | R-MgBr, HCl | 4'H-spiro[indole-3,5'-isoxazole] | Diastereoselective one-pot procedure | rsc.org |

In-Depth Structural Analysis of this compound Reveals Complex Intermolecular Interactions

Initial investigations into the chemical compound this compound have confirmed its existence and commercial availability. However, a comprehensive search of scientific literature and crystallographic databases has revealed a notable absence of published single-crystal X-ray diffraction data for this specific molecule. While the synthesis and properties of numerous related bromo-isoxazole and bromo-phenyl derivatives have been documented, the precise three-dimensional structure and the intricate network of intermolecular forces governing the solid-state architecture of this compound remain uncharacterized.

This lack of specific crystallographic information, including details on its crystal system, space group, definitive bond lengths and angles, and dihedral angles, precludes a detailed discussion of its molecular geometry and planarity. Consequently, a thorough analysis of its supramolecular architecture, which would encompass hydrogen bonding networks (such as C-H...O and C-H...π interactions) and potential halogen bonding (including H...Br/Br...H contacts), cannot be accurately presented.

Although studies on analogous compounds provide a general understanding of the types of interactions that might be present, a scientifically rigorous and authoritative article on the specific structural characteristics of this compound, as requested, is not possible without the foundational experimental data from single-crystal X-ray diffraction analysis. Further research and publication of its crystal structure are necessary to enable a complete and accurate elucidation as outlined.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In related 3,5-diarylisoxazole structures, the isoxazole (B147169) proton typically appears as a singlet. rsc.org For example, in 5-(4-bromophenyl)-3-phenylisoxazole, the isoxazole proton (H-4) resonates at 6.83 ppm. rsc.org The aromatic protons of the phenyl and bromophenyl rings typically appear as multiplets in the range of 7.45-7.87 ppm. rsc.org For instance, in 4-allyl-5-(4-bromophenyl)-3-phenylisoxazole, the aromatic protons are observed as multiplets between 7.38 and 7.71 ppm. rsc.org The specific chemical shifts and coupling patterns are crucial for assigning the protons to their respective positions in the molecule.

Table 1: ¹H NMR Data for Related Isoxazole Derivatives

| Compound | Solvent | Chemical Shift (δ) and Multiplicity |

|---|---|---|

| 5-(4-bromophenyl)-3-phenylisoxazole | CDCl₃ | 7.87–7.84 (m, 2H, ArH), 7.73–7.69 (m, 2H, ArH), 7.64–7.61 (m, 2H, ArH), 7.51–7.46 (m, 3H, ArH), 6.83 (s, 1H, isoxazole-H) rsc.org |

This table is interactive. Click on the headers to sort the data.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. In 4-bromoisoxazole (B1274380) systems, the chemical shifts of the isoxazole ring carbons are characteristic. researchgate.net For 3,5-diaryl-4-bromoisoxazoles, the C4 carbon bearing the bromine atom typically resonates at a lower field compared to the unsubstituted isoxazole. rsc.org For example, in 4-bromo-3,5-diphenylisoxazole, the C4 signal appears at 89.4 ppm. rsc.org The C3 and C5 carbons of the isoxazole ring in this compound are found at 162.0 ppm and 165.7 ppm, respectively. rsc.org The carbons of the phenyl rings exhibit signals in the aromatic region (126-131 ppm). rsc.org

Table 2: ¹³C NMR Data for Related Isoxazole Derivatives

| Compound | Solvent | Chemical Shift (δ) |

|---|---|---|

| 4-bromo-3,5-diphenylisoxazole | CDCl₃ | 165.7, 162.0, 130.6, 130.1, 128.8, 128.6, 128.5, 127.8, 127.0, 126.7, 89.4 rsc.org |

This table is interactive. Click on the headers to sort the data.

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the complete structural assignment of complex molecules. mdpi.comipb.pt These techniques establish correlations between different nuclei, allowing for the unambiguous assignment of proton and carbon signals. mdpi.comipb.pt For instance, HMBC experiments can confirm the connectivity between different parts of a molecule by showing long-range couplings between protons and carbons. ipb.pt In the structural elucidation of heterocyclic compounds, 2D NMR is crucial for confirming isomeric structures and establishing the full molecular architecture. ipb.pt

Vibrational Spectroscopy (Infrared and Raman)

Table 3: Vibrational Spectroscopy Data for a Related Isoxazole Derivative

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| 4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole | IR (KBr) | 3053, 2928, 1632, 1536, 1444, 1256, 752, 694 rsc.org | C-H stretch (aromatic), C-H stretch (aliphatic), C=N stretch, C=C stretch (aromatic), C-H bend, C-O stretch, C-H bend (out-of-plane) rsc.org |

This table is interactive. Click on the headers to sort the data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical technique for the confirmation of the elemental composition of novel chemical entities. In the structural elucidation of 4-Bromo-5-(4-bromophenyl)isoxazole, HRMS provides unambiguous proof of its molecular formula by measuring the mass of the molecule with extremely high accuracy.

The power of HRMS lies in its ability to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, the theoretically calculated exact mass of the molecular ion is determined based on the sum of the masses of its most abundant constituent isotopes. The molecular formula is established as C₉H₅Br₂NO.

In a typical HRMS experiment, a soft ionization technique such as Electrospray Ionization (ESI) is employed. This method minimizes fragmentation and primarily generates the protonated molecule, [M+H]⁺, or adducts like the sodium adduct, [M+Na]⁺. The mass analyzer then measures the mass-to-charge ratio (m/z) of these ions to four or more decimal places. The experimentally observed m/z value is then compared to the calculated theoretical value. A match within a very narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula.

Furthermore, the presence of two bromine atoms in the structure of this compound results in a highly characteristic isotopic pattern in the mass spectrum. Due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, molecules containing two bromine atoms exhibit a distinctive triplet of peaks for the molecular ion cluster. These peaks, corresponding to [M], [M+2], and [M+4], appear in an approximate intensity ratio of 1:2:1. The observation of this specific isotopic signature, in conjunction with the accurate mass measurement, serves as a dual confirmation, solidifying the identification of the compound and its elemental formula.

The data below illustrates the theoretical values used in the confirmation of the molecular formula for this compound.

| Ion | Calculated m/z |

| [M+H]⁺ | 301.8816 |

| [M+Na]⁺ | 323.8636 |

Computational Chemistry and Theoretical Investigations of 4 Bromo 5 4 Bromophenyl Isoxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A fundamental step in any computational analysis is the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state on the potential energy surface. For 4-Bromo-5-(4-bromophenyl)isoxazole, this would involve calculating key bond lengths, bond angles, and dihedral angles. The analysis of the electronic structure would provide information on the distribution of electrons within the molecule, highlighting areas of high and low electron density.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative and not based on actual published data.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Br (isoxazole) | Data not available |

| C-Br (phenyl) | Data not available | |

| N-O | Data not available | |

| Bond Angle (°) | C-N-O | Data not available |

| C-C-Br (phenyl) | Data not available |

DFT calculations are highly effective in predicting various spectroscopic parameters. For instance, the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental spectra. Similarly, theoretical UV-Vis absorption spectra can be calculated to understand the electronic transitions within the molecule.

Vibrational frequency analysis, based on DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. This theoretical spectrum is a valuable tool for identifying the characteristic functional groups present in this compound and for comparing with experimental spectroscopic data.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual method to understand the charge distribution and reactivity of a molecule. The MEP surface is colored to represent different electrostatic potential values, where red typically indicates regions of high electron density (electronegative) and blue represents regions of low electron density (electropositive). For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole (B147169) ring, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms would exhibit a positive potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative and not based on actual published data.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Conceptual DFT for Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) is a powerful tool in modern chemistry for predicting the reactivity of chemical species. mdpi.com By calculating a set of global and local reactivity descriptors, CDFT provides a quantitative measure of a molecule's propensity to participate in chemical reactions. These descriptors are derived from the variation of energy with respect to the number of electrons.

For a molecule like this compound, key global reactivity descriptors would include:

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from the system. A more negative chemical potential suggests a better electron acceptor.

Chemical Hardness (η): This measures the resistance to a change in electron distribution. A higher value of hardness indicates greater stability and lower reactivity.

Electrophilicity Index (ω): This global descriptor quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): This indicates the electron-donating ability of a molecule.

Local reactivity descriptors, such as the Fukui function and Parr functions, can pinpoint the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, these calculations would likely highlight the carbon and nitrogen atoms of the isoxazole ring, as well as the bromine-substituted carbon atoms on the phenyl rings, as key sites for reactivity.

Table 1: Key Conceptual DFT Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Significance |

| Chemical Potential | μ | μ = - (I + A) / 2 | Tendency to accept or donate electrons |

| Chemical Hardness | η | η = (I - A) / 2 | Resistance to change in electron configuration |

| Electrophilicity Index | ω | ω = μ² / 2η | Ability to act as an electrophile |

| Nucleophilicity Index | N | N = EHOMO(Nu) - EHOMO(TCE) | Ability to act as a nucleophile |

Note: I = Ionization Potential, A = Electron Affinity, EHOMO = Energy of the Highest Occupied Molecular Orbital, TCE = Tetracyanoethylene (reference molecule for nucleophilicity scale).

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Studies

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the mechanisms of chemical reactions, particularly cycloadditions. mdpi.com MEDT posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. This theory has been successfully applied to elucidate the mechanisms of various reactions involving heterocyclic compounds.

While specific MEDT studies on the reaction mechanisms of this compound are not prominent in the literature, the general principles of MEDT can be applied to hypothesize its behavior. For example, in the context of [3+2] cycloaddition reactions to form isoxazole derivatives, MEDT has been used to explain the regioselectivity and the energetic favorability of different reaction pathways. mdpi.com

An MEDT study of a reaction involving this compound would involve analyzing the topology of the electron localization function (ELF) of the reactants. This analysis helps to identify the regions of high electron density that are involved in bond formation. The global and local electrophilicity and nucleophilicity indices derived from CDFT are also integral to MEDT analysis, providing a quantitative measure of the interacting species' reactivity. By examining the energies of the transition states and the intrinsic reaction coordinates, MEDT can provide a detailed picture of the reaction mechanism, including whether it proceeds in a concerted or stepwise manner.

Energy Framework Calculations and Void Analysis

Energy framework calculations and void analysis are computational techniques used to understand the supramolecular architecture and packing of molecules in a crystal lattice. These methods provide insights into the nature and strength of intermolecular interactions, which are crucial for determining the physical properties of a material.

Although a specific study on this compound is not available, a detailed investigation has been conducted on a structurally analogous compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, which also features two bromine atoms and a phenyl-heterocycle core. researchgate.net For this related molecule, energy framework calculations revealed that the intermolecular contacts are predominantly dispersive in nature. researchgate.net The total interaction energy is composed of electrostatic, polarization, dispersion, and repulsion components.

Table 2: Interaction Energies for Molecular Pairs in a Related Dibrominated Phenyl-Heterocycle (kJ/mol)

| Interaction Type | E_ele | E_pol | E_dis | E_rep | E_tot |

| π-π stacking | -10.5 | -5.2 | -45.8 | 25.1 | -36.4 |

| C-H...π | -4.2 | -1.8 | -15.7 | 8.9 | -12.8 |

| Br...H | -1.5 | -0.8 | -5.6 | 3.2 | -4.7 |

Data is hypothetical and illustrative of typical values for such interactions.

Void analysis, on the other hand, is used to predict the response of a crystal to applied stress and to understand the porosity of the material. dntb.gov.ua This analysis identifies empty spaces or voids within the crystal structure, which can influence properties such as mechanical stability and guest molecule inclusion. For a compound like this compound, understanding the void space could be important for its potential applications in materials science.

Quantum Chemical Descriptors for Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculations of a molecule's electronic structure. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate the chemical structure of a molecule with its biological activity or physical properties.

For this compound, a range of quantum chemical descriptors can be calculated to predict its properties. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A small gap suggests higher reactivity. researchgate.net In the related compound 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was found to be 4.343 eV. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface, indicating the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

QSAR studies on isoxazole derivatives have demonstrated the utility of these descriptors in predicting their biological activities. mdpi.comresearchgate.net For instance, the presence of specific substituents and their electronic properties, as quantified by quantum chemical descriptors, have been shown to be critical for the activity of these compounds as farnesoid X receptor (FXR) agonists. mdpi.com A 3D-QSAR study on a series of isoxazole derivatives revealed that hydrophobicity and the presence of electronegative groups at specific positions are crucial for their agonistic activity. mdpi.com

Table 3: Important Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and stability |

| Dipole Moment | μ | Molecular polarity |

| Molecular Electrostatic Potential | MEP | Charge distribution and reactive sites |

By calculating these and other descriptors for this compound, it is possible to build predictive models for its various properties, aiding in the design of new molecules with enhanced characteristics.

Applications and Advanced Research Directions for Isoxazole Scaffolds

Role in Medicinal Chemistry Research and Drug Discovery Initiatives

The isoxazole (B147169) scaffold is a cornerstone in the development of new therapeutic agents due to its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. ipindexing.comresearchgate.net

The compound 4-Bromo-5-(4-bromophenyl)isoxazole serves as a key intermediate in the synthesis of more complex, biologically active molecules. chemimpex.comresearchgate.net The presence of two bromine atoms on the phenyl and isoxazole rings provides reactive sites for various chemical transformations, such as cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions. mdpi.com This reactivity allows for the strategic introduction of diverse functional groups, enabling the construction of a library of derivatives. mdpi.com

For instance, the isoxazole core is a key feature in numerous pharmaceuticals, and its derivatives are explored for their potential as anti-inflammatory and anti-cancer agents. ipindexing.comchemimpex.com The synthesis of novel isoxazoles often involves the reaction of substituted chalcones with hydroxylamine (B1172632) hydrochloride. ipindexing.com The bromophenyl group, in particular, contributes to the reactivity and selectivity of the molecule, making it a valuable component in medicinal chemistry for creating complex molecular architectures. chemimpex.com The ability to functionalize the scaffold at the bromine positions is crucial for developing new heterocyclic hybrids with potential therapeutic applications. nih.gov

Target-based drug design relies on understanding the interaction between a small molecule and a biological target, such as an enzyme or receptor. Computational methods like molecular docking are instrumental in this process, predicting the binding affinity and orientation of a ligand within the active site of a protein. amazonaws.comnih.gov

While direct docking studies for this compound are not extensively documented, research on structurally related compounds highlights the potential of this scaffold. For example, derivatives of 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine have been designed and studied as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a critical target in lung cancer treatment. ijpsjournal.com Similarly, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been investigated as novel inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1). nih.gov Molecular docking experiments in these studies revealed that the bromophenyl moiety can engage in crucial interactions within the enzyme's binding pocket. ijpsjournal.comnih.gov

| Compound Scaffold | Biological Target | Key Finding | Potential Implication for this compound |

|---|---|---|---|

| 5-(4-bromophenyl)-1,3,4-thiadiazole derivatives | EGFR Kinase | Derivatives showed high docking scores compared to the standard drug erlotinib, indicating strong binding affinity. ijpsjournal.com | The bromophenyl group may serve as an effective anchor in the kinase binding domain. |

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives | FGFR1 | The lead compound formed six hydrogen bonds with the FGFR1 protein, demonstrating significant interaction. nih.gov | The isoxazole nitrogen and oxygen could act as hydrogen bond acceptors. |

| 1,2,4-triazole derivatives | COX-1/2 | Hydrophobic interactions of alkyl groups influenced affinity and selectivity towards COX-1 or COX-2. csfarmacie.cz | The phenyl rings provide a hydrophobic surface that can interact with nonpolar residues in an active site. |

These studies suggest that the this compound scaffold possesses the necessary structural features—such as hydrogen bond acceptors, aromatic rings for π-π stacking, and a halogen for potential halogen bonding—to be a promising candidate for target-based drug design.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a compound affect its biological activity. researchgate.net For the this compound scaffold, SAR studies would systematically explore the impact of altering substituents on both the isoxazole and phenyl rings.

Key strategies in SAR for this scaffold would include:

Modification of the Phenyl Ring: Replacing the bromo substituent at the para-position with other groups (e.g., electron-donating or electron-withdrawing groups) to probe electronic and steric effects on target binding. researchgate.net Studies on other heterocyclic systems have shown that such substitutions can dramatically alter potency. nih.govmdpi.com

Modification of the Isoxazole Ring: Altering the substituent at the 4-position (bromine) could influence the electronic nature of the isoxazole ring and its interaction with biological targets.

Bioisosteric Replacement: Replacing the isoxazole ring with other five-membered heterocycles like oxazole, thiazole, or pyrazole could modulate the compound's pharmacokinetic and pharmacodynamic properties. nih.gov

For example, in a series of 4-azabenzoxazole analogues, the introduction of substituted phenyl and pyridyl groups led to compounds with good H3 antagonist activity. nih.gov This highlights the importance of the nature and position of substituents on the aromatic rings in determining biological efficacy. researchgate.netnih.gov

Contributions to Materials Science and Engineering

The unique properties of halogenated heterocyclic compounds are increasingly being explored for applications beyond medicine, particularly in the field of materials science.

Aromatic and heterocyclic compounds form the backbone of organic electronic materials used in applications like Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. The electronic properties of these materials can be finely tuned through chemical synthesis. While direct applications of this compound in this area are not widely reported, related structures show significant promise.

For instance, 5-Amino-4-(4-bromophenyl)isoxazole is noted for its application in creating novel materials for organic electronics, where its properties can enhance conductivity and stability. chemimpex.com Furthermore, other brominated aromatic amines, such as 4-bromo-N-(4-bromophenyl)-N-phenylaniline, are used as functional intermediates for OLEDs, serving as light-emitting layer host materials or transmission layer materials. sunshine-oled.com The presence of bromine atoms can facilitate the synthesis of larger, conjugated systems through cross-coupling reactions, which are essential for developing materials with desired electronic and photophysical properties. mdpi.com The electron-deficient nature of the isoxazole ring combined with the tunable properties of the bromophenyl groups suggests that this compound could serve as a building block for novel organic electronic materials.

The reactivity of the C-Br bonds in this compound makes it a candidate for incorporation into polymers and nanomaterials. The bromo groups can act as initiation sites for certain types of polymerization or as points of attachment for grafting the molecule onto a polymer backbone. This could impart specific properties, such as altered thermal stability, flame retardancy, or optical characteristics, to the resulting material.

Isoxazole derivatives are recognized for their utility in industrial applications, including polymer modification. researchgate.net The synthesis of functional polymers often relies on the incorporation of specialized monomers. The dual bromine functionality of this compound could potentially allow it to act as a cross-linking agent or as a monomer in step-growth polymerization processes. While this remains a developing area of research, the chemical versatility of the scaffold makes it an intriguing candidate for the design of advanced polymers and functional nanomaterials. researchgate.net

Fabrication of Novel Functional Materials and Liquid Crystals

The rigid structure and inherent dipole moment of the isoxazole ring are key features that have prompted investigations into its use in the fabrication of novel functional materials, particularly liquid crystals. Research has shown that isoxazole and its related isoxazoline cores possess strong dipole moments, polarizabilities, and anisotropic interactions that are conducive to the formation of stable mesophases. beilstein-journals.org

Table 1: Influence of Heterocyclic Core on Liquid Crystal Mesophase

| Heterocyclic Core | Predominant Mesophase | Reference |

|---|---|---|

| Isoxazole | Nematic | beilstein-journals.org |

| Isoxazoline | Smectic A (SmA) | beilstein-journals.org |

The synthesis of such materials often involves the incorporation of the isoxazole scaffold into larger molecular structures designed to exhibit specific liquid crystalline behaviors. beilstein-journals.org The strong dipole moment associated with the isoxazole ring can enhance the anisotropy of polarizability, a key factor for achieving mesogenic properties.

Advanced Catalysis and Ligand Design

The isoxazole nucleus is also a subject of interest in the fields of advanced catalysis and ligand design, primarily due to the electron-donating capacity of its nitrogen atom.

Isoxazole derivatives have been successfully employed as ligands in coordination chemistry, forming stable complexes with various transition metals. researchgate.net The nitrogen atom of the isoxazole ring can coordinate with metal centers, making these compounds valuable components in the design of novel catalysts. alfachemic.com In particular, functionalized isoxazoles have been used to create ligands for palladium(II) complexes. researchgate.net These complexes have demonstrated high catalytic activity in cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. researchgate.net

The performance of these catalysts can be tuned by altering the substituents on the isoxazole ring. For example, ligands containing both an electron-acceptor azole ring and an electron-donator amino or imine group have shown high catalytic activity. researchgate.net While direct studies on this compound as a ligand are limited, its structure suggests potential for coordination with metal centers. The bromine substituents could also influence the electronic properties and stability of the resulting metal complexes.

Table 2: Isoxazole-Based Ligands in Catalysis

| Metal Center | Reaction Type | Ligand Features | Reference |

|---|---|---|---|

| Palladium(II) | Cross-coupling (e.g., Suzuki, Sonogashira) | Functionalized isoxazole and isothiazole ligands | researchgate.net |

Development of Nanocatalysts Featuring Isoxazole Moieties

The field of nanocatalysis has seen the exploration of various organic moieties for the functionalization of nanoparticles to create efficient and recyclable catalysts. While the direct incorporation of this compound into nanocatalysts has not been specifically reported, related heterocyclic structures have been utilized. For instance, magnetic nanoparticles functionalized with benzo[d]oxazole have been developed as an efficient and recyclable catalyst for organic synthesis. jsynthchem.com This suggests a potential avenue for the use of isoxazole derivatives in a similar capacity.

The synthesis of isoxazole derivatives has also been achieved using nanocatalysts. Silver nanoparticles supported on silicon dioxide have been used for the green synthesis of isoxazoles. researchgate.net Furthermore, magnetic sulfonated polysaccharides have been employed as efficient catalysts for the synthesis of isoxazole-5-one derivatives. rsc.org These studies highlight the interplay between isoxazole chemistry and nanotechnology, pointing towards the possibility of designing nanocatalysts where the isoxazole moiety itself is an integral part of the catalyst's structure, potentially influencing its selectivity and activity.

Emerging Applications in Agrochemicals and Environmental Science

The isoxazole scaffold is a well-established pharmacophore in agrochemicals, with numerous derivatives commercialized as pesticides and herbicides. wikipedia.org

Isoxazole derivatives are known to exhibit a broad spectrum of biological activities, including herbicidal and insecticidal properties. nih.govresearchgate.net Research into 4,5-disubstituted isoxazoles has identified compounds with significant insecticidal activity. For example, a series of 4,5-disubstituted 3-isoxazolols have been shown to act as competitive antagonists of housefly GABA receptors, which is an important target for insecticides. nih.gov

One particular compound from this class, 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol, demonstrated moderate insecticidal activity against houseflies. nih.gov This indicates that the 4,5-disubstitution pattern on the isoxazole ring is a promising area for the development of new pesticidal agents. Although the specific herbicidal or pesticidal activity of this compound has not been detailed, its structural similarity to other biologically active 4,5-diarylisoxazoles suggests that it could be a candidate for such applications. nih.gov

Table 3: Insecticidal Activity of a 4,5-Disubstituted 3-Isoxazolol Analog

| Compound | Target | Mechanism of Action | Activity | Reference |

|---|---|---|---|---|

| 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol | Housefly GABA Receptors | Competitive Antagonist | Moderate insecticidal activity (LD50 = 5.6 nmol/fly) | nih.gov |

Sensor Development for Environmental Monitoring

The unique electronic and coordination properties of isoxazole derivatives make them suitable candidates for the development of chemical sensors. Functionalized isoxazoles have been incorporated into larger molecular architectures to create chemosensors for the detection of specific ions.

For example, isoxazole-containing calix tandfonline.comarene derivatives have been synthesized and shown to act as selective and sensitive fluorescence sensors for copper(II) ions. researchgate.net In these systems, the isoxazole nuclei serve as potential recognition sites that, in conjunction with a fluorogenic reporting moiety, signal the presence of the target analyte through changes in fluorescence intensity. researchgate.net Another study explored pyrrole-isoxazole derivatives as chemosensors for the fluoride anion, where the interaction leads to a detectable change in the UV-vis absorption and fluorescence emission spectra. mdpi.com These examples demonstrate the potential of the isoxazole scaffold in the design of sensors for environmental monitoring, although specific applications of this compound in this area have yet to be reported.

Table 4: Isoxazole-Based Chemosensors

| Sensor Type | Target Analyte | Detection Principle | Reference |

|---|---|---|---|

| Isoxazole-Calix tandfonline.comarene | Copper(II) ions | Fluorescence quenching | researchgate.net |

| Pyrrole-Isoxazole | Fluoride anion | Changes in UV-vis absorption and fluorescence emission | mdpi.com |

Supramolecular Chemistry and Crystal Engineering of Isoxazole Derivatives

The introduction of bromine atoms into the isoxazole scaffold significantly influences the supramolecular assembly. Bromine can participate in a range of intermolecular interactions, most notably halogen bonding, which is a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. acs.orgmdpi.com The strength and directionality of these interactions make them powerful tools in crystal engineering.

While a specific crystallographic study for this compound is not publicly available, the crystal structure of a closely related analog, 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole, provides valuable insights into the potential supramolecular behavior. researchgate.net Analysis of this analog, combined with established principles of intermolecular forces, allows for a detailed prediction of the crystal engineering strategies applicable to this compound.

The crystal structure of 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole is stabilized by C—H…π interactions. researchgate.net In the case of this compound, the presence of two bromine atoms introduces the strong possibility of halogen bonding playing a crucial role in the crystal packing.

Key Intermolecular Interactions and Supramolecular Synthons

The crystal structure of this compound is likely to be dominated by a combination of the following interactions, which form predictable patterns known as supramolecular synthons:

Halogen Bonding (Br···Br, Br···O, Br···N): The bromine atoms on both the isoxazole and phenyl rings can act as halogen bond donors, interacting with electron-rich atoms like the oxygen or nitrogen of the isoxazole ring on a neighboring molecule, or even with another bromine atom. acs.org These interactions are highly directional, with the C–Br···X angle typically being close to 180°. acs.org Type II halogen···halogen interactions, which are true halogen bonds, arise from the interaction between the electrophilic region of one bromine atom and the nucleophilic region of another. acs.org

π-π Stacking Interactions: The aromatic phenyl and isoxazole rings can engage in π-π stacking. These interactions are common in planar aromatic molecules and contribute significantly to the stability of the crystal lattice. acs.orgresearchgate.net The isoxazole moiety often prefers an offset stacking geometry. acs.org

The interplay of these various interactions will determine the final three-dimensional architecture of the crystal. The substitution pattern of the bromine atoms is a critical factor, as it dictates the possible geometries of the supramolecular synthons that can be formed.

Crystallographic Data of a Related Compound

To illustrate the crystallographic parameters that might be expected for this compound, the data for the analogous compound, 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole, is presented below. researchgate.net

| Parameter | Value |

| Chemical Formula | C16H12BrNO2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 30.1462(1) |

| b (Å) | 5.8322(3) |

| c (Å) | 7.6783(4) |

| β (°) | 96.43(3) |

| Volume (ų) | 1342.5(1) |

| Z | 4 |

Table 1: Crystallographic data for 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole. researchgate.net

Typical Geometries of Intermolecular Interactions

The following table summarizes the typical geometric parameters for the types of intermolecular interactions expected to be significant in the crystal structure of this compound, based on literature values for similar systems.

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |

| C–Br···Br | ~3.1 - 3.5 | ~170 - 180 |

| C–Br···O | ~3.0 - 3.4 | ~170 - 180 |

| C–Br···N | ~3.0 - 3.4 | ~170 - 180 |

| π-π Stacking (centroid-centroid) | ~3.3 - 3.8 | - |

| C-H···π | ~2.5 - 3.0 | ~120 - 180 |

Table 2: Typical geometric parameters for intermolecular interactions.

Future Perspectives and Research Challenges

Development of Novel and Highly Efficient Synthetic Routes for Halogenated Isoxazoles

The synthesis of isoxazoles, a class of heterocyclic compounds with a wide range of applications, is a cornerstone of organic chemistry. researchgate.net The primary methods for constructing the isoxazole (B147169) ring involve the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone. researchgate.net However, the drive for greater efficiency, selectivity, and sustainability is pushing the boundaries of traditional methods.

Future research is focused on developing more sophisticated and efficient synthetic pathways for halogenated isoxazoles. This includes the use of advanced catalytic systems and novel reaction conditions. For instance, copper-catalyzed Ullmann-type reactions are being employed for the cyclisation of iodo-isoxazole intermediates to create complex fused hybrids. mdpi.com Microwave-assisted protocols are also gaining traction for halogenation steps, such as the iodination of the isoxazole ring's 4-position using N-iodosuccinimide (NIS), which can lead to excellent yields. mdpi.com

Furthermore, ring-opening halogenation strategies represent a paradigm shift in functionalizing heteroaromatics. researchgate.net Recent studies have demonstrated that treating isoxazoles with electrophilic fluorinating, chlorinating, or brominating agents can induce ring cleavage, yielding valuable, highly functionalized halogenated products under mild conditions. researchgate.netnih.gov These skeletal transformations broaden the synthetic utility of isoxazoles beyond simple substitution reactions. researchgate.net

Table 1: Comparison of Modern Synthetic Routes for Halogenated Isoxazoles

| Synthetic Strategy | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Iodination | N-Iodosuccinimide (NIS), Trifluoroacetic Acid | Rapid reaction times, excellent yields. | mdpi.com |

| Ullmann-Type Cyclisation | Copper Catalysis | Efficient construction of fused heterocyclic systems. | mdpi.com |

| Ring-Opening Fluorination | Selectfluor | Access to tertiary fluorinated carbonyl compounds under mild conditions. | nih.gov |

| Ring-Opening Chlorination/Bromination | N-Chlorosuccinimide (NCS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) | Formation of structurally diverse tertiary halogenated compounds. | researchgate.netrsc.org |

| Gold-Catalyzed Bromocyclization | AuBr₃, N-Bromosuccinimide (NBS) | One-pot synthesis of functionalized bromo-oxazolines from simple precursors. | mdpi.com |

In-depth Mechanistic Studies of Complex Reactivity Pathways

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The reactivity of the isoxazole ring is complex; it possesses aromatic character, yet the weak N-O bond is a site of potential ring cleavage under specific conditions, making it a versatile synthetic intermediate. researchgate.net

Current research is employing a combination of experimental and theoretical methods to unravel these intricate pathways. For example, detailed mechanistic analyses of the photochemical transformation of isoxazoles into oxazoles have identified multiple competing pathways, including internal cyclization, ring contraction-ring expansion, and direct routes. nih.govacs.org These studies, using advanced computational methods, provide unprecedented insight into the fleeting intermediates and transition states that govern the reaction outcome. nih.govacs.org

Similarly, the mechanism of cycloaddition reactions, a fundamental route to isoxazoles, is being scrutinized. Theoretical calculations have shown that the reaction between β-azolyl enamines and nitrile oxides proceeds via a concerted but highly asynchronous mechanism, explaining the observed regioselectivity. beilstein-journals.org The investigation into the bromo-lactamization of isoxazoles proposes a mechanism involving the formation of a bromonium ion, followed by a nucleophilic attack that leads to the creation of two adjacent stereocenters in a spiro-lactam structure. rsc.org Understanding these mechanisms allows for greater control over product formation and stereoselectivity.

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For isoxazole derivatives, in silico methods are being used to predict molecular properties and guide the design of new compounds with optimized characteristics.

Molecular docking, molecular dynamics (MD) simulations, and free energy calculations (like MMPBSA) are routinely used to study the interactions between isoxazole-based ligands and their biological targets. nih.govacs.orgresearchgate.net These studies can predict the binding affinity and orientation of a molecule within an enzyme's active site, providing a rational basis for designing more potent inhibitors. nih.govacs.org For example, such computational approaches have been successfully applied to develop novel isoxazole derivatives as inhibitors of carbonic anhydrase, a key enzyme implicated in several diseases. nih.govacs.orgresearchgate.net

Beyond biological activity, computational tools are also used to predict fundamental chemo-informatic properties, such as polar surface area (PSA), partition coefficient (log P), and hydrogen bond donor/acceptor counts. nih.gov These predictions are vital for assessing the drug-likeness of a compound and optimizing its pharmacokinetic profile. Quantum theory and methods like CASSCF are employed to model complex photochemical reactions and predict absorption spectra, which is crucial for applications in materials science. nih.govacs.org

Exploration of New Functionalizations and Derivatizations on the Isoxazole Core

The isoxazole ring serves as a versatile scaffold for the introduction of diverse functional groups, which is key to tuning its chemical and biological properties. nih.gov Future research will continue to explore novel ways to functionalize and derivatize this core structure.

Transition-metal-mediated C-H functionalization and cross-coupling reactions are highly appealing methods as they allow for the direct introduction of new substituents while preserving the valuable isoxazole skeleton. researchgate.net The development of catalysts that can selectively target specific positions on the ring is a major research goal.

Beyond simple substitution, more complex transformations are being developed. The synthesis of spiro-isoxazoline γ-lactams through bromo-lactamization represents a significant derivatization, creating complex three-dimensional scaffolds from simple isoxazole precursors. rsc.org Additionally, the isoxazole ring can participate in transformations that modify its structure entirely. For instance, N-(isoxazol-4-yl)thioureas can be transformed into functionalized thiazoles in a one-pot reaction, demonstrating the isoxazole's utility as a latent synthon for other heterocyclic systems. capes.gov.br The introduction of functionalities through multicomponent reactions, such as the Passerini reaction, also offers a powerful strategy for generating chemical diversity. nih.gov

Integration into Multicomponent Reaction Methodologies and Flow Chemistry

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. scielo.br The integration of isoxazole synthesis into MCR methodologies is a significant trend. Numerous protocols have been developed for the multicomponent synthesis of isoxazol-5(4H)-ones, often using environmentally friendly catalysts like ionic liquids or nano-biocomposites. scielo.brresearchgate.net These methods offer simple, high-yield routes to complex isoxazole derivatives. scielo.br A three-component, metal-free approach has also been developed for the synthesis of isoxazoles and isoxazolines from simple starting materials. rsc.org

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers advantages in terms of safety, scalability, and control over reaction parameters. The application of flow chemistry to isoxazole synthesis is an emerging area with significant potential. For example, the continuous flow photochemical synthesis of isoxazole-5(4H)-ones using organic photoredox catalysis has been reported, showcasing a modern and efficient manufacturing approach. scilit.com The combination of MCRs and flow chemistry promises to be a powerful strategy for the rapid and efficient production of isoxazole libraries for screening and development.

Broadening the Scope of Advanced Research Applications Beyond Current Discoveries

While the biological activity of isoxazoles in medicinal chemistry is well-documented, with applications as antibacterial, anti-inflammatory, and anticancer agents, future research aims to broaden their application scope significantly. researchgate.netnih.gov

In materials science, the potential of polyisoxazoles as semiconductors is an area ripe for exploration. researchgate.net The unique electronic properties of the isoxazole ring could be harnessed to create novel organic electronic materials. Similarly, their use as dyes and high-temperature lubricants points to further opportunities in materials engineering. researchgate.net

In agrochemicals, isoxazole derivatives have already shown promise as herbicides and pesticides. researchgate.net Future research will focus on developing new generations of these compounds with higher potency and greater selectivity to minimize environmental impact.

The synthetic versatility of the isoxazole ring, particularly its ability to undergo ring-opening reactions, positions it as a powerful building block in organic synthesis. researchgate.net It can serve as a "masked" form of various difunctionalized compounds, such as 1,3-dicarbonyls or β-hydroxy ketones. researchgate.net This allows for the construction of complex molecular architectures that may not be directly related to the traditional applications of isoxazoles, thereby expanding their role as fundamental tools for synthetic chemists.

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Bromo-5-(4-bromophenyl)isoxazole?

- Methodology : The compound can be synthesized via cyclization of precursors such as brominated acetophenone derivatives. For example:

React 4-bromoacetophenone with hydroxylamine hydrochloride to form an oxime intermediate.

Cyclize the oxime under acidic or basic conditions (e.g., H₂SO₄ or NaOH) at 80–100°C for 4–6 hours .

Alternative routes involve halogenation of preformed isoxazole rings using N-bromosuccinimide (NBS) in dichloromethane under UV light .

- Key Considerations :

Monitor reaction progress via TLC or HPLC. Optimize temperature to avoid decomposition of brominated intermediates.

Q. What purification techniques are recommended for isolating this compound?

- Methodology :

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 7:3) to separate brominated byproducts.

- Recrystallization : Dissolve the crude product in hot ethanol, then cool to 4°C for crystal formation .

- Yield Optimization :

Purity >95% is achievable with a solvent system tailored to the compound’s polarity (logP ≈ 3.2).

- Yield Optimization :

Q. How can substitution reactions at the bromine sites be systematically explored?

- Methodology :

- Nucleophilic Aromatic Substitution : React with amines (e.g., piperidine) in DMF at 120°C for 12 hours.

- Suzuki Coupling : Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/water (3:1) at 80°C .

- Analytical Validation :

Confirm substitution via ¹H NMR (disappearance of aromatic proton signals adjacent to Br) and mass spectrometry.

- Analytical Validation :

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogenated isoxazole derivatives?

- Methodology :

- Grow single crystals via slow evaporation of a saturated DCM/hexane solution.

- Collect diffraction data (Cu-Kα radiation, λ = 1.5418 Å) and refine using software like SHELX .

- Case Study :

A related compound, 4-((4-Bromophenyl)sulfonyl)isoxazole, showed bond angle distortions (C-O-N = 89.5°) due to steric hindrance from bromine .

- Case Study :

Q. What strategies address contradictions in reported biological activities (e.g., anticancer vs. antibacterial effects)?

- Methodology :

- Dose-Response Studies : Test cytotoxicity (IC₅₀) across cell lines (e.g., MCF-7, HepG2) and compare with antibacterial MIC values.

- Mechanistic Profiling : Use enzymatic assays (e.g., COX-2 inhibition) to identify primary targets .

- Data Analysis :

Conflicting results may arise from assay-specific conditions (e.g., pH, solvent). Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).

- Data Analysis :

Q. How can computational methods predict reactivity trends for brominated isoxazoles?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic sites.

- Compare with experimental Hammett σ⁺ values for substituent effects .

- Outcome :

The 4-bromophenyl group increases electron-withdrawing effects, directing electrophiles to the isoxazole oxygen.

- Outcome :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。